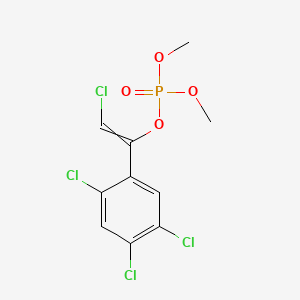

Phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester

Vue d'ensemble

Description

Tetrachlorvinphos is an organophosphate insecticide used to kill fleas and ticks . It was initially registered for use in the United States in 1966 by the U.S. Department of Agriculture . The crop uses were voluntarily canceled from product registrations in 1987 .

Molecular Structure Analysis

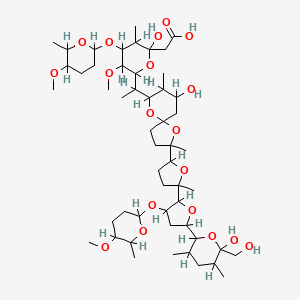

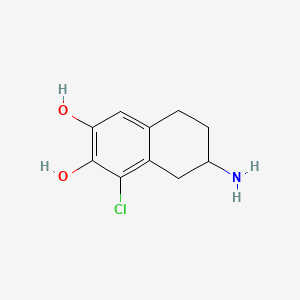

The molecular formula of Tetrachlorvinphos is C10H9Cl4O4P . The IUPAC name is (Z)-2-Chloro-1-(2,4,5-trichlorophenyl)ethen-1-yl dimethyl phosphate . The molecular weight is 365.95 g·mol−1 .Chemical Reactions Analysis

Tetrachlorvinphos is slowly hydrolyzed in neutral and aqueous acidic media. It is rapidly hydrolyzed in alkaline media .Physical And Chemical Properties Analysis

Tetrachlorvinphos is insoluble in water . Its melting point is between 97 to 98 °C (207 to 208 °F; 370 to 371 K) .Applications De Recherche Scientifique

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

Phosphoric and sulfonic esters, such as 2,5-Dimethylphenacyl phosphoric esters, have been identified as useful photoremovable protecting groups in organic synthesis and biochemistry. These esters can release corresponding acids upon irradiation with high quantum yields, making them efficient for use in controlled reactions (Klán et al., 2002).

Residue Determination in Agricultural Products

Sensitive methods have been developed for determining residues of compounds like phosphoric acid, dimethyl p-methylthiophenyl ester, a potential acaricide and insecticide, in agricultural products such as cottonseed. Gas chromatography with a phosphorus-sensitive detector has been utilized to establish residue levels (Westlake et al., 1970).

Biodegradation of Organophosphate Pesticides

A study highlighted the biodegradation of tetrachlorvinphos (phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl) ethenyl dimethyl ester) by bacteria isolated from agricultural soils in Mexico. This research identified bacterial strains capable of degrading this pesticide, indicating potential applications in bioremediation of contaminated soils or water (Ortiz-Hernández & Sánchez-Salinas, 2010).

Detoxification of Phosphate Triester Pesticides

Research has shown that certain compounds like 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate (tetrachlorvinphos) can be demethylated by mammalian liver supernatant proteins in the presence of glutathione. This process forms S-methyl glutathione and suggests an important role in the detoxification of phosphate triester pesticides (Hutson et al., 1972).

Mécanisme D'action

Tetrachlorvinphos is a cholinesterase inhibitor . This means it blocks the action of cholinesterase, an enzyme that is essential for the normal functioning of the nervous system. This leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of the nerves and muscles.

Safety and Hazards

Orientations Futures

In 2014, the Natural Resources Defense Council (NRDC) filed a lawsuit against the United States Environmental Protection Agency (EPA) seeking EPA to respond to NRDC’s 2009 petition to ban Tetrachlorvinphos in common pet flea treatment products . This indicates that there are ongoing discussions about the safety and future use of this chemical.

Propriétés

Numéro CAS |

961-11-5 |

|---|---|

Formule moléculaire |

C10H9Cl4O4P |

Poids moléculaire |

366.0 g/mol |

Nom IUPAC |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

Clé InChI |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES isomérique |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES canonique |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

Densité |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Autres numéros CAS |

961-11-5 22248-79-9 |

Description physique |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Pictogrammes |

Irritant; Environmental Hazard |

Durée de conservation |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

Solubilité |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

Synonymes |

Gardona Rabon Stirofos Tetrachlorvinphos |

Pression de vapeur |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)